Intermedine

Übersicht

Beschreibung

Intermedine, also known as melanocyte-stimulating hormone, is a family of peptide hormones and neuropeptides that includes alpha-melanocyte-stimulating hormone, beta-melanocyte-stimulating hormone, and gamma-melanocyte-stimulating hormone. These hormones are produced by cells in the pars intermedia of the anterior lobe of the pituitary gland. This compound plays a crucial role in regulating skin pigmentation by stimulating the production and release of melanin in melanocytes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Intermedine peptides can be synthesized using solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. This method involves the use of a resin-bound amino acid, which is coupled with the next amino acid in the sequence using coupling reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography .

Industrial Production Methods: Industrial production of melanotropin involves recombinant DNA technology, where the gene encoding the peptide is inserted into a suitable expression vector and introduced into a host organism, such as Escherichia coli. The host organism then produces the peptide, which is subsequently purified using chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Intermedine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the peptide to enhance its stability, activity, and bioavailability.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate can be used to oxidize specific amino acid residues in melanotropin.

Reduction: Sodium borohydride or lithium aluminum hydride can be used to reduce disulfide bonds within the peptide.

Substitution: Amino acid residues can be substituted using reagents such as N-methylmorpholine and diisopropylcarbodiimide.

Major Products: The major products formed from these reactions include modified melanotropin analogues with enhanced biological activity and stability .

Wissenschaftliche Forschungsanwendungen

Intermedine is a pyrrolizidine alkaloid (PA) compound that has been shown to induce hepatotoxicity via mitochondria-mediated apoptosis . Research on this compound has focused on its toxicological effects on cells, particularly liver cells .

Scientific Research Applications

this compound (Im) has been studied for its effects on various types of cells, including primary mouse hepatocytes, human hepatocytes (HepD), mouse hepatoma-22 (H22), and human hepatocellular carcinoma (HepG2) cells .

Key findings regarding this compound's effects:

- Hepatotoxicity: this compound induces hepatotoxicity through mitochondria-mediated apoptosis .

- Cell Death: this compound leads to cell death in primary mouse hepatocytes, human hepatocytes (HepD), mouse hepatoma-22 (H22), and human hepatocellular carcinoma (HepG2) cells .

- Reactive Oxygen Species (ROS) Overproduction: this compound induces reactive oxygen species overproduction .

- Mitochondrial Damage: this compound induces mitochondrial membrane potential loss and cytochrome c release before activating the caspase-3 pathway to induce cell apoptosis .

- Inhibition of Cell Proliferation and Migration: this compound inhibits the long-term proliferation and colonization of HepD cells . It also inhibits HepD cell migration .

Dose-dependent effects of this compound:

- The number of colony formations in this compound-treated groups decreased in a concentration-dependent manner, showing its cytotoxicity to HepD cells .

- The inhibitory effect of the this compound and Lasiocarpine mixture increased with increasing treatment concentrations .

Comparison with Other Pyrrolizidine Alkaloids (PAs)

In a study comparing the toxicity of this compound (Im) with Lasiocarpine (La), Retrorsine (Re), and Senecionine (Sc), the order of toxicity in HepD cells was found to be Re > La > Sc > Im .

Table: IC50 Values of Pyrrolizidine Alkaloids on HepD Cells

| Alkaloid | IC50 (µM) |

|---|---|

| This compound | 239.39 |

| Lasiocarpine | 164.06 |

| Retrorsine | 126.55 |

| Senecionine | 173.71 |

The IC50 value of HepD cells exposed to this compound N-oxide (ImNO) was 257.98 μM, which was higher than the IC50 value of this compound at 239.39 μM, indicating that the toxicity of ImNO to HepD cells was slightly lower than that of this compound .

This compound and Lasiocarpine Mixture

A study on the combined hepatotoxicity and toxicity mechanism of this compound and Lasiocarpine showed that the mixture exhibited high inhibitory effects on HepD cell proliferation .

Table: Effects of this compound and Lasiocarpine Mixture on HepD Cell Colony Formation

| Treatment | Ratio of HepD Cell Colony Formation |

|---|---|

| Control Group | 100% |

| Im and La Mixture at 75 μg/mL | 53.6% |

| Im and La Mixture at 100 μg/mL | 11.3% |

The migration ability of HepD cells was completely lost after treatment with the 100 μg/mL this compound and Lasiocarpine mixture .

Potential Implications

Wirkmechanismus

Intermedine exerts its effects by binding to melanocortin receptors, primarily melanocortin 1 receptor, on the surface of melanocytes. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate levels. The elevated cyclic adenosine monophosphate levels activate protein kinase A, which in turn phosphorylates and activates microphthalmia-associated transcription factor. This transcription factor promotes the expression of genes involved in melanin synthesis, resulting in increased melanin production .

Vergleich Mit ähnlichen Verbindungen

Intermedine is unique compared to other similar compounds due to its specific role in regulating skin pigmentation and its ability to bind to melanocortin receptors. Similar compounds include:

Adrenocorticotropic hormone: Shares the same precursor molecule, proopiomelanocortin, but primarily regulates cortisol production.

Beta-endorphin: Another peptide derived from proopiomelanocortin, involved in pain modulation and immune response.

Melanotan I and II: Synthetic analogues of melanotropin with enhanced stability and activity, used in clinical and cosmetic applications.

This compound’s uniqueness lies in its specific action on melanocytes and its potential therapeutic applications in treating skin disorders and other conditions .

Biologische Aktivität

Intermedine, a pyrrolizidine alkaloid (PA), has garnered attention for its significant biological activities, particularly its hepatotoxic effects. This article explores the biological activity of this compound, focusing on its toxicity, mechanisms of action, and implications for health.

Overview of this compound

This compound is primarily found in various plants, including those from the comfrey family. Its presence in food and herbal supplements raises concerns about potential health risks due to its toxic properties. Research has highlighted its ability to induce apoptosis in liver cells, making it a compound of interest in toxicology studies.

Cytotoxicity Studies

Recent studies have systematically evaluated the cytotoxicity of this compound across various cell lines, including primary mouse hepatocytes, human hepatocytes (HepD), mouse hepatoma (H22), and human hepatocellular carcinoma (HepG2) cells. The findings indicate that this compound exhibits dose-dependent cytotoxic effects.

Key Findings from Cytotoxicity Assays

-

Cell Viability : The cell counting kit-8 (CCK-8) assay demonstrated that this compound significantly reduces cell viability in a concentration-dependent manner. The IC50 values for different cell lines were as follows:

Cell Line IC50 (µM) Primary Mouse Hepatocytes 165.13 HepD 239.39 H22 161.82 HepG2 189.11 - Colony Formation : Colony formation assays revealed that exposure to this compound at concentrations of 75 µg/mL and above resulted in a significant decrease in colony formation ability in HepD cells, with only 15.2% of colonies surviving at 100 µg/mL .

The mechanisms underlying the cytotoxic effects of this compound involve several pathways:

- Mitochondrial Dysfunction : this compound induces mitochondrial dysfunction characterized by:

- Oxidative Stress : The excessive ROS generated by this compound leads to oxidative stress, damaging cellular macromolecules and accelerating cell death. This oxidative damage is particularly pronounced in HepD cells .

- Histological Changes : Transmission electron microscopy (TEM) studies revealed structural destruction of mitochondria following this compound treatment, further supporting its role in inducing apoptosis through mitochondrial pathways .

Health Implications

Given its hepatotoxic properties, this compound poses potential health risks, especially considering its presence in dietary sources and herbal supplements. The findings underscore the need for regulatory assessments and public health guidelines regarding the consumption of products containing this alkaloid.

Case Studies and Research Findings

Several studies have documented cases of hepatotoxicity associated with pyrrolizidine alkaloids, including this compound:

- Case Study Example : A study highlighted instances where individuals consuming herbal remedies containing comfrey experienced liver damage attributed to PA exposure, including this compound .

- Comparative Toxicology : In comparative analyses with other PAs, this compound showed lower toxicity than some variants but still posed significant risks at higher concentrations .

Eigenschaften

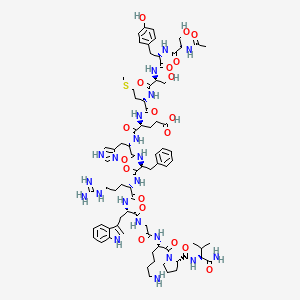

IUPAC Name |

[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO5/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12-,13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVVQRJOGUKCEG-OPQSFPLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001020073 | |

| Record name | Intermedine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10285-06-0 | |

| Record name | (+)-Intermedine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10285-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Intermedine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010285060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Intermedine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INTERMEDINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLC9FEP81A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.